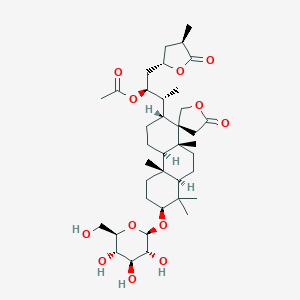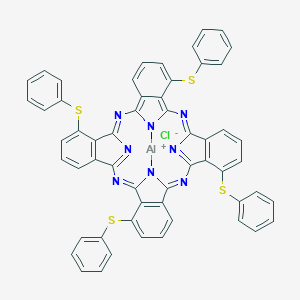
Aluminum 1 8 15 22-tetrakis(phenylthio)&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride: is a complex organic compound with the molecular formula C56H32AlClN8S4 and a molecular weight of 1007.60 g/mol . This compound is known for its unique structure, which includes aluminum at the core and phenylthio groups attached to the phthalocyanine ring. It is primarily used in photonic and optical materials due to its distinctive electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride typically involves the reaction of phthalocyanine with aluminum chloride and phenylthiol under controlled conditions. The reaction is carried out at high temperatures, often exceeding 300°C . The process requires careful control of the reaction environment to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the necessary reaction conditions. The final product is usually purified through recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio groups to thiols.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phthalocyanine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates .
Biology: In biological research, it is used in photodynamic therapy (PDT) for cancer treatment. The compound’s ability to generate reactive oxygen species upon light activation makes it effective in targeting cancer cells .
Medicine: Apart from PDT, it is also explored for its potential in imaging and diagnostic applications due to its fluorescent properties .
Industry: In the industrial sector, it is used in the production of dyes and pigments, particularly in the textile and printing industries.
Mechanism of Action
The mechanism of action of Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride involves its interaction with light. Upon exposure to light, the compound absorbs photons and undergoes electronic excitation. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell damage and apoptosis, making the compound effective in photodynamic therapy.
Comparison with Similar Compounds
- Zinc 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine
- Copper (II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
- Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
- Gallium (III)-phthalocyanine chloride
- Zinc phthalocyanine
Uniqueness: Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride stands out due to its unique combination of aluminum and phenylthio groups, which impart distinct electronic and photophysical properties. These properties make it particularly effective in applications requiring high stability and efficient light absorption.
Properties
CAS No. |
167093-23-4 |
|---|---|
Molecular Formula |
C56H38AlClN8S4 |
Molecular Weight |
1013.7 g/mol |
InChI |
InChI=1S/C56H38N8S4.Al.ClH/c1-5-17-33(18-6-1)65-41-29-13-25-37-45(41)53-57-49(37)62-54-47-39(27-15-31-43(47)67-35-21-9-3-10-22-35)51(59-54)64-56-48-40(28-16-32-44(48)68-36-23-11-4-12-24-36)52(60-56)63-55-46-38(50(58-55)61-53)26-14-30-42(46)66-34-19-7-2-8-20-34;;/h1-32,57,60-64H;;1H/q-2;+3;/p-1 |
InChI Key |
JWPNATQHLXEGSZ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C4=NC3=NC5=C6C(=C7N5[Al+]N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC=C2SC1=CC=CC=C1)C(=CC=C9)SC1=CC=CC=C1)C=CC=C6SC1=CC=CC=C1.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C4NC(=C32)NC5=C6C=CC=C(C6=C7N5[Al+]N8C(=C9C=CC=C(C9=C8N4)SC1=CC=CC=C1)NC1=C2C(=C(N1)N7)C=CC=C2SC1=CC=CC=C1)SC1=CC=CC=C1.[Cl-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


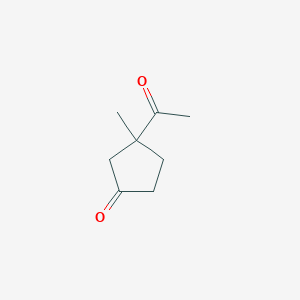
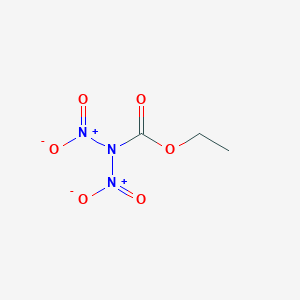
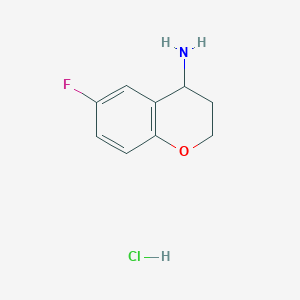
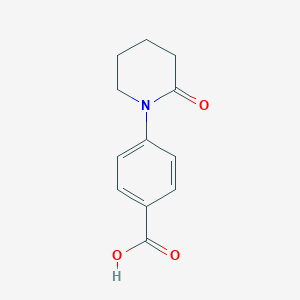
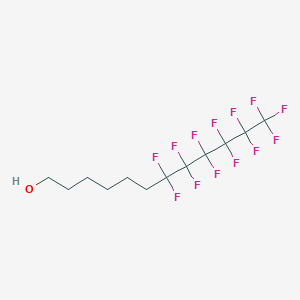
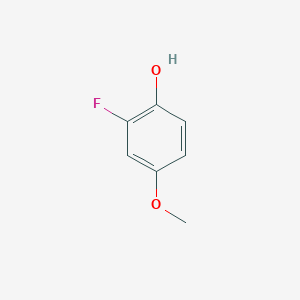
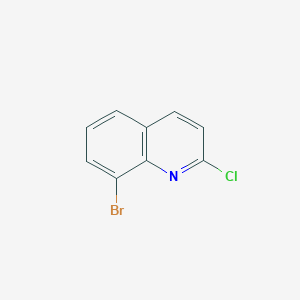
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)
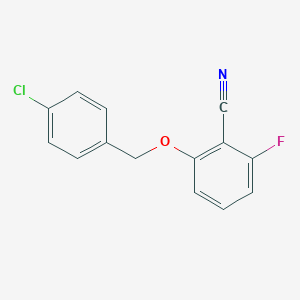
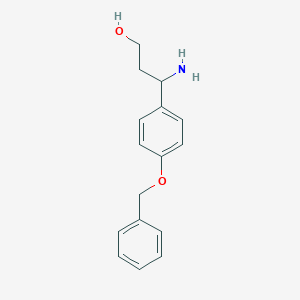
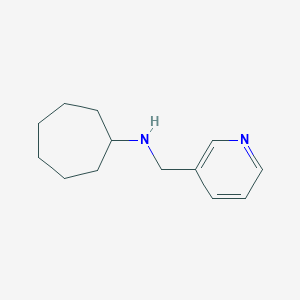
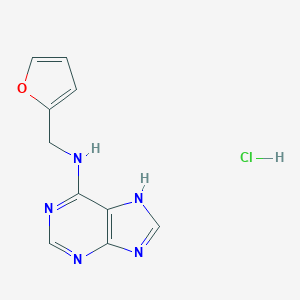
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)
